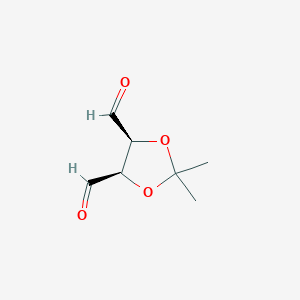
(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DMDO and is a versatile reagent that can be used in a variety of chemical reactions.
作用机制
DMDO is a powerful oxidizing agent that can oxidize a wide range of functional groups. Its mechanism of action involves the transfer of an oxygen atom to the substrate, resulting in the formation of an intermediate that can undergo further reactions. The reaction mechanism of DMDO is complex and depends on the specific reaction being carried out.
生化和生理效应
DMDO has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to certain cell lines and can induce oxidative stress. Further research is needed to determine the potential toxic effects of DMDO on living organisms.
实验室实验的优点和局限性
DMDO has several advantages as a reagent in laboratory experiments. It is a stable and easy-to-handle compound that can be stored for long periods. It is also a versatile reagent that can be used in a variety of reactions. However, DMDO has some limitations as well. It is a relatively expensive reagent and can be difficult to obtain in large quantities. It is also a powerful oxidizing agent that can be hazardous if not handled properly.
未来方向
There are several future directions for research on DMDO. One area of interest is the development of new synthetic methods using DMDO as a reagent. Another area of interest is the study of the potential toxic effects of DMDO on living organisms. Additionally, the application of DMDO in the synthesis of new pharmaceuticals and natural products is an area of ongoing research. Overall, DMDO is a promising compound with a wide range of potential applications in scientific research.
合成方法
The synthesis of DMDO involves the reaction of dimethyl hydrazine with glyoxal in the presence of a strong acid catalyst. This reaction results in the formation of DMDO, which can be purified using various methods such as recrystallization or column chromatography. The synthesis of DMDO is relatively simple and can be carried out in a laboratory setting.
科学研究应用
DMDO has been extensively studied for its potential applications in organic synthesis. It has been used as a reagent in various reactions such as the oxidation of alcohols, the epoxidation of olefins, and the synthesis of lactones. DMDO has also been used in the preparation of chiral building blocks and natural products.
属性
CAS 编号 |
146566-82-7 |
|---|---|
产品名称 |
(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde |
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC 名称 |
(4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarbaldehyde |
InChI |
InChI=1S/C7H10O4/c1-7(2)10-5(3-8)6(4-9)11-7/h3-6H,1-2H3/t5-,6+ |
InChI 键 |
HZJHBGXHOJVFGH-OLQVQODUSA-N |
手性 SMILES |
CC1(O[C@@H]([C@@H](O1)C=O)C=O)C |
SMILES |
CC1(OC(C(O1)C=O)C=O)C |
规范 SMILES |
CC1(OC(C(O1)C=O)C=O)C |
同义词 |
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



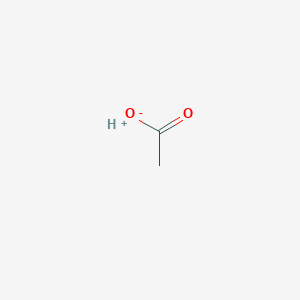
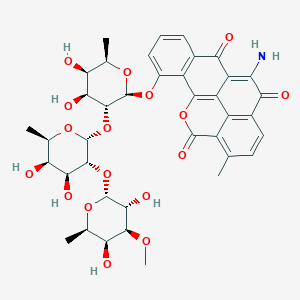
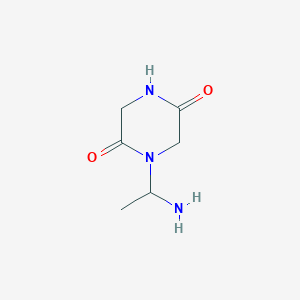
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)

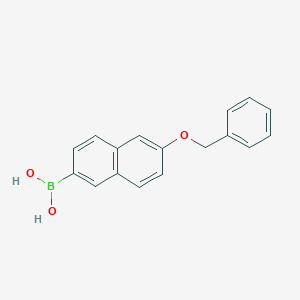
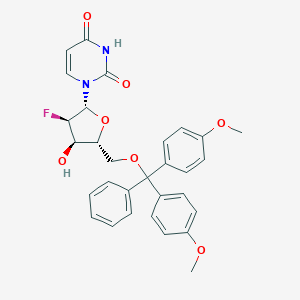
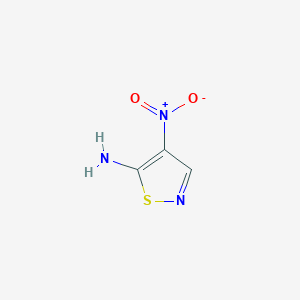
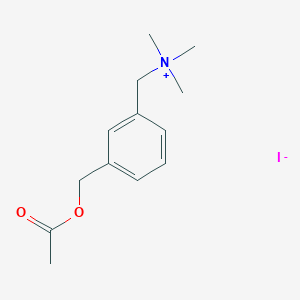
![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)
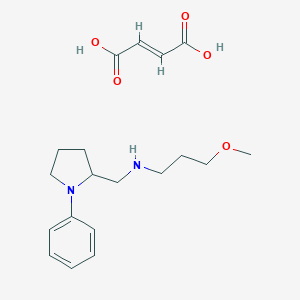
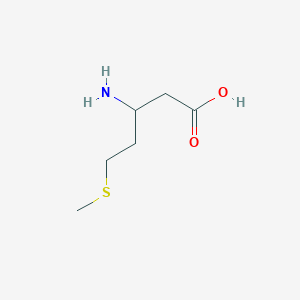
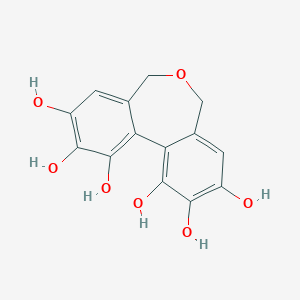
![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)